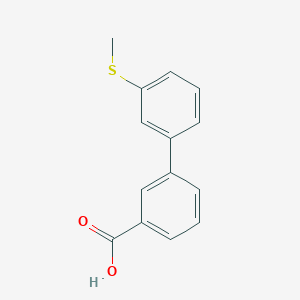
5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde is a versatile chemical compound with a complex structure, making it suitable for diverse applications in various fields such as catalysis, organic synthesis, and pharmaceutical studies. This compound belongs to the imidazole family, which is known for its significant role in biological systems and synthetic chemistry.
作用機序
Imidazoles
are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules . They are known to exhibit a broad range of chemical and biological properties, and have been used in the development of various drugs .
Target of Action
These can include enzymes, receptors, and ion channels, among others .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity .
Biochemical Pathways
Imidazole derivatives can be involved in a variety of biochemical pathways. For example, they can play roles in signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary widely and are influenced by their specific chemical structure. Some imidazole derivatives are well absorbed and extensively distributed in the body, while others may be poorly absorbed or rapidly metabolized .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules or ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazoles, including 5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde, typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for imidazoles often focus on optimizing yield and purity. The use of high-temperature conditions and specific catalysts can enhance the efficiency of the synthesis process. For example, heating a solution of hydrazone in Dowtherm A to above 160°C can produce the desired imidazole compound in moderate yield .
化学反応の分析
Types of Reactions
5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and catalysis.
Biology: The compound’s imidazole ring is a crucial component in many biological molecules, making it valuable for biochemical studies.
Medicine: Its derivatives have potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
類似化合物との比較
Similar Compounds
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral and anticancer properties.
Other Imidazoles: Compounds like 1,3-diazole and benzimidazole also belong to the imidazole family and have similar applications in chemistry and medicine.
Uniqueness
5-Methyl-1-propan-2-ylimidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
特性
IUPAC Name |
5-methyl-1-propan-2-ylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-9-8(4-11)7(10)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEWWPPXUROHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)


![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2958627.png)


![1-(diphenylmethyl)-3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B2958632.png)


